7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both methoxycarbonyl and trifluoroacetic acid groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.
Addition of the Trifluoroacetic Acid Group: The trifluoroacetic acid group can be added through a nucleophilic substitution reaction, where a trifluoroacetyl chloride is reacted with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetic acid group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild to moderate temperatures, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: Lacks the methoxycarbonyl and trifluoroacetic acid groups, resulting in different chemical properties.
Uniqueness
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is unique due to the presence of both methoxycarbonyl and trifluoroacetic acid groups, which impart distinct reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C12H17F3N2O6 |
---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7) |
InChI Key |
WEQHFEHXGUCXCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.